
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is a heterocyclic compound that belongs to the class of triazolium salts This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a methylthio group and two phenyl groups attached to the triazole ring The bromide ion serves as the counterion to balance the positive charge on the triazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide typically involves the reaction of 1,4-diphenyl-1,2,4-triazole with methylthiol in the presence of a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The general reaction scheme can be represented as follows:
Starting Materials: 1,4-diphenyl-1,2,4-triazole, methylthiol, and a brominating agent (e.g., bromine or N-bromosuccinimide).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazolium ring can be reduced to form the corresponding triazole.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 1,4-diphenyl-1,2,4-triazole.
Substitution: Corresponding triazolium salts with different counterions.
科学的研究の応用
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The methylthio group may also contribute to the compound’s biological activity by forming reactive intermediates that can modify proteins or DNA.
類似化合物との比較
Similar Compounds
1,4-Diphenyl-1,2,4-triazole: Lacks the methylthio group and bromide ion.
3-(Methylthio)-1,2,4-triazole: Lacks the phenyl groups.
1,4-Diphenyl-1,2,4-triazolium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
3-(Methylthio)-1,4-diphenyl-4H-1,2,4-triazol-1-ium bromide is unique due to the presence of both the methylthio group and the bromide ion, which confer distinct chemical and biological properties
特性
CAS番号 |
68836-20-4 |
|---|---|
分子式 |
C15H14BrN3S |
分子量 |
348.3 g/mol |
IUPAC名 |
3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;bromide |
InChI |
InChI=1S/C15H14N3S.BrH/c1-19-15-16-18(14-10-6-3-7-11-14)12-17(15)13-8-4-2-5-9-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChIキー |
KRCGAAJMFPCDMT-UHFFFAOYSA-M |
正規SMILES |
CSC1=NN(C=[N+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



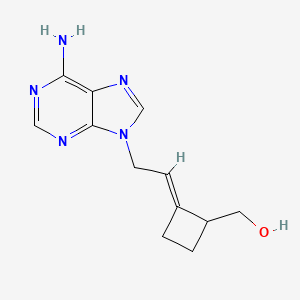
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
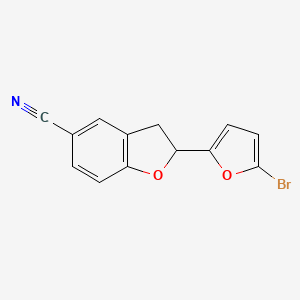
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)


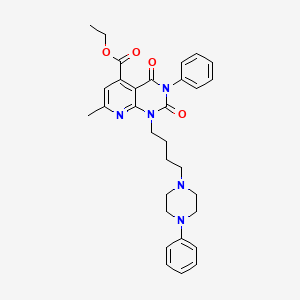
![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
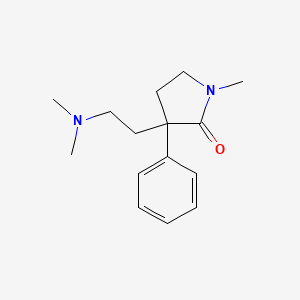
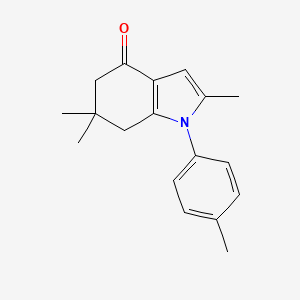
![3-(Thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12916877.png)
